molecular formula C13H14BrNO3 B12053035 3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide

3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide

Cat. No.: B12053035
M. Wt: 312.16 g/mol
InChI Key: SGDZSJUYCLTPRG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide is an organic compound with a complex structure that includes a bromophenyl group and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid followed by a series of reactions to introduce the oxolan ring and the propanamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

3-(4-bromophenyl)-N-(2-oxooxolan-3-yl)propanamide

InChI

InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)

InChI Key

SGDZSJUYCLTPRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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